N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide
Overview
Description
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide is a complex organic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, a phenyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the oxazole-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl group is then introduced via a coupling reaction, followed by the attachment of the benzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- [1,3]oxazolo[4,5-b]pyridine
- [1,3]oxazolo[4,5-b]pyridin-2(3H)-one
- 1-[1,3]oxazolo[4,5-b]pyridin-2-yl-3-piperidinecarboxylic acid
Uniqueness
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14(2)27-18-9-4-6-15(13-18)21(26)24-17-8-3-7-16(12-17)22-25-20-19(28-22)10-5-11-23-20/h3-14H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESNNJOWUKLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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